3',5-Dichloro-2-nitrobiphenyl

Description

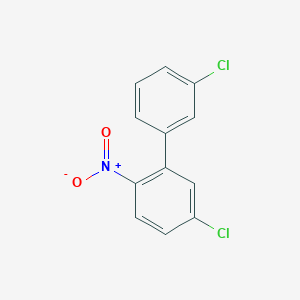

3',5-Dichloro-2-nitrobiphenyl is a halogenated nitroaromatic compound featuring a biphenyl backbone with chlorine atoms at the 3' and 5' positions of one benzene ring and a nitro group at the 2-position of the adjacent ring. This substitution pattern confers unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

CAS No. |

31508-01-7 |

|---|---|

Molecular Formula |

C12H7Cl2NO2 |

Molecular Weight |

268.09 g/mol |

IUPAC Name |

4-chloro-2-(3-chlorophenyl)-1-nitrobenzene |

InChI |

InChI=1S/C12H7Cl2NO2/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15(16)17/h1-7H |

InChI Key |

HEBVDJYXGYCWRH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3',5-Dichloro-2-nitrobiphenyl with three analogs identified in the evidence, focusing on substituent effects, functional groups, and inferred physicochemical properties.

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-19-4)

- Structure: A propiophenone derivative with dichloro (2',5'), methoxy (3'), and ketone groups.

- Key Differences: The methoxy group (-OCH₃) is electron-donating, enhancing electron density on the aromatic ring, whereas the nitro group (-NO₂) in the target compound is strongly electron-withdrawing.

- Reactivity : The electron-rich methoxy group may direct electrophilic substitutions to ortho/para positions, contrasting with the nitro group’s meta-directing effect in the target compound .

3',6'-Dichloro-2'-nitroacetophenone

- Structure: An acetophenone derivative with dichloro (3',6') and nitro (2') substituents.

- Key Differences: The acetophenone backbone introduces a reactive carbonyl group absent in the biphenyl system. Chlorine at 3' and 6' positions creates a distinct steric environment compared to the 3',5'-dichloro arrangement in the target compound.

- Crystallography : Tools like SHELX and ORTEP-3 (used for crystal structure determination in related studies) suggest that nitro and chloro substituents influence packing via weak hydrogen bonds (C–H···O/N interactions) and halogen-halogen contacts .

5'-Chloro-2'-hydroxy-4'-methyl-3'-nitroacetophenone

- Structure: Features chloro (5'), hydroxy (-OH), methyl (-CH₃), and nitro (3') groups on an acetophenone scaffold.

- Key Differences: The hydroxy group enables strong hydrogen bonding, likely increasing melting points and crystalline stability compared to the target compound.

- Applications : Hydroxy-nitro compounds are often intermediates in pharmaceuticals, whereas biphenyl systems may find use in materials science .

Data Table: Comparative Analysis of Key Features

| Compound Name | Substituents | Functional Groups | Key Properties (Inferred) |

|---|---|---|---|

| This compound | 3',5'-Cl; 2-NO₂ | Biphenyl, nitro | High thermal stability, low solubility |

| 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone | 2',5'-Cl; 3-OCH₃; ketone | Propiophenone, methoxy | Moderate polarity, electrophilic reactivity |

| 3',6'-Dichloro-2'-nitroacetophenone | 3',6'-Cl; 2'-NO₂; ketone | Acetophenone, nitro | Reactive carbonyl, halogen-directed packing |

| 5'-Chloro-2'-hydroxy-4'-methyl-3'-nitroacetophenone | 5'-Cl; 2'-OH; 4'-CH₃; 3'-NO₂ | Acetophenone, hydroxy | Strong H-bonding, higher melting point |

Research Findings and Implications

- Electronic Effects : Nitro groups deactivate aromatic rings toward electrophilic attack, while chloro substituents exert mixed inductive (electron-withdrawing) and resonance (ortho/para-directing) effects. These interactions dictate regioselectivity in synthetic modifications .

- Crystallographic Behavior: Hydrogen-bonding networks (as analyzed via graph set theory in ) are critical in stabilizing crystal structures. The absence of strong H-bond donors (e.g., -OH) in this compound may result in less dense packing compared to hydroxy-containing analogs .

- Thermal Stability: Halogenated nitroaromatics generally exhibit high thermal stability due to strong C–Cl and C–NO₂ bonds, making them candidates for flame retardants or agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.